molecular formula C9H12N2 B1369287 5,6,7,8-Tetrahydroisoquinolin-1-amine CAS No. 75704-51-7

5,6,7,8-Tetrahydroisoquinolin-1-amine

Cat. No.: B1369287
CAS No.: 75704-51-7
M. Wt: 148.2 g/mol
InChI Key: BYRNCZBYTWGXGK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinolin-1-amine is an organic compound with the molecular formula C₉H₁₂N₂. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-1-amine can be achieved through several methods. One common approach involves the reduction of isoquinoline derivatives. For instance, the reduction of 5,6,7,8-tetrahydroisoquinoline using sodium amide in dimethylformamide (DMF) at elevated temperatures (around 170°C) for 16 hours, followed by neutralization with aqueous sodium hydroxide, yields this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar reduction processes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroisoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Sodium amide in DMF.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding nitrones.

    Reduction: More saturated amine derivatives.

    Substitution: N-alkylated or N-acylated tetrahydroisoquinolines.

Scientific Research Applications

5,6,7,8-Tetrahydroisoquinolin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act as inhibitors of enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). These interactions can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroisoquinolin-1-amine is unique due to its specific amine substitution, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes involved in cell cycle regulation and its potential as a precursor for various bioactive compounds highlight its importance in medicinal chemistry .

Properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRNCZBYTWGXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579027
Record name 5,6,7,8-Tetrahydroisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75704-51-7
Record name 5,6,7,8-Tetrahydroisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5,6,7,8-tetrahydroisoquinoline (5.0 g, 37.6 mmol) in DMF (8 mL) was added sodium amide (2.55 g, 63.9 mmol). The resulting mixture was heated to 170° C. for 16 h and cooled to room temperature. To the mixture was added aqueous 2 N NaOH (50 mL). The mixture was extracted with DCM (100 mL×3), and the combined organic phase was dried over sodium sulfate and concentrated. The residue was purified by silica gel column chromatography (eluting with DCM/MeOH v/v 10:1) to give 5,6,7,8-tetrahydroisoquinolin-1-amine as a yellow solid (2.6 g, yield 46%). ESI MS: m/z 149 [M+H]+. 1H NMR (400 MHz, CDCl3): δ 7.80 (d, J=5.2 Hz, 1H), 6.44 (d, J=5.2 Hz, 1H), 4.34 (br, 2H), 2.67 (t, J=12 Hz, 2H), 2.39 (t, J=12 Hz, 2H), 1.88 (m, 2H), 1.78 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using the method described in Example 63, Step B, a mixture of 2.0 g (15.0 mmol) of 5,6,7,8-tetrahydroisoquinoline and 644 mg (16.5 mmol) of sodium amide in 2.5 mL of xylene was stirred at 150° C. overnight. The crude material was purified by flash column chromatography on silica gel eluting with 0-100% ethyl acetate/dichloromethane, and the partially purified material was distilled using a Kugelrohr apparatus at 100-105° C. (0.3 mm). Recrystallization of the distallate from a hexane/toluene mixture gave 120 mg of 1-amino-5,6,7,8-tetrahydroisoquinoline as a white solid containing approximately 7% of 1-aminoisoquinoline.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
644 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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